(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide
Overview
Description
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide is a chemical compound with the molecular formula C8H16Br2F3N and a molecular weight of 343.02 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide typically involves the reaction of (3-bromopropyl)amine with propan-2-yl and 2,2,2-trifluoroethyl groups under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding amides or nitriles.
Reduction Products: Reduction typically yields secondary or tertiary amines.
Scientific Research Applications
(3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromopropyl group can participate in covalent bonding with target molecules, potentially altering their function.
Comparison with Similar Compounds
- (3-Bromopropyl)(methyl)(2,2,2-trifluoroethyl)amine hydrobromide
- (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine hydrobromide
Comparison: Compared to similar compounds, (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine hydrobromide is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with other molecules. The trifluoroethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-propan-2-yl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrF3N.BrH/c1-7(2)13(5-3-4-9)6-8(10,11)12;/h7H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADOAJJGMUYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCBr)CC(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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